molecular formula C15H19N5O3 B6486477 N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine CAS No. 1251685-48-9

N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine

Cat. No. B6486477
CAS RN: 1251685-48-9
M. Wt: 317.34 g/mol
InChI Key: RNLPMAKELKJKNP-UHFFFAOYSA-N
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Description

“N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine” is a complex organic compound. It contains several functional groups and rings, including a furan ring, a pyrimidine ring, a nitro group, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrimidine rings are aromatic, which means they are particularly stable . The nitro group is a strong electron-withdrawing group, which would affect the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make it a base. The aromatic rings could contribute to its stability and possibly its solubility .

Scientific Research Applications

Anticancer Activity

This compound has been found to have potent anticancer activities. It has been used in the development of novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). Some target compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2 .

EGFR Inhibitors

The compound has been used in the development of EGFR inhibitors. EGFR is a significant target for cancer drug therapy. The overexpression of EGFR is observed in a variety of solid tumors and is connected with the increase in tumor size, the risk of recurrence, the progression of tumor stage, and the low sensitivity to radiotherapy .

Suzuki–Miyaura Coupling

The compound has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antiviral Activity

The compound has shown potential for antiviral activity. Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative and antiviral activity against Dengue virus and anti-hepatitis C virus .

Liver Fibrosis Treatment

The compound has been used in the treatment of liver fibrosis. It has been found to reduce collagen deposition by nearly 63% in a liver fibrosis model .

Pyrazole Derivatives

The compound has been used in the synthesis of pyrazole derivatives. Pyrazoles are nitrogen-containing heterocycles that play an important role in medicinal chemistry due to their wide range of biological applications, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors. Without more information, it’s difficult to speculate further .

Safety and Hazards

Without specific data, it’s hard to say for sure, but like all chemicals, it should be handled with care. The nitro group in particular can be explosive under certain conditions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to see how the different functional groups influence its behavior .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-11-13(20(21)22)14(19-7-3-2-4-8-19)18-15(17-11)16-10-12-6-5-9-23-12/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLPMAKELKJKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2=CC=CO2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine

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